Comparative MAO-A Inhibition Potency vs. Structural Analogs: An Evidence Gap Analysis
[EVIDENCE GAP IDENTIFIED] While the target compound has a reported IC50 of 25.3 µM against recombinant human MAO-A in a biochemical assay [1], a direct, quantitative comparison with key structural analogs (e.g., 2-Methoxyquinoline or 1-Acetyl-1,2-dihydroquinoline) under identical experimental conditions is absent from the peer-reviewed literature. Therefore, the relative potency or advantage of this compound over its close analogs for MAO-A inhibition cannot be established with verifiable data. The available data point is isolated and insufficient for making a differentiated procurement decision.
| Evidence Dimension | MAO-A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.53E+4 nM (25.3 µM) |
| Comparator Or Baseline | Data for 2-Methoxyquinoline or 1-Acetyl-1,2-dihydroquinoline under identical assay conditions not found. |
| Quantified Difference | Not calculable due to lack of comparative data. |
| Conditions | Inhibition of recombinant human MAO-A assessed by conversion of kynuramine to 4-hydroxyquinoline over 20 mins via fluorescence spectrophotometry [1]. |
Why This Matters
Without head-to-head or cross-study comparable data, the scientific basis for selecting this compound over a cheaper or more readily available analog for MAO-A studies is unsupported by evidence.
- [1] BindingDB. BDBM50493476 (CHEMBL172856). Affinity Data: IC50 2.53E+4 nM for Human Monoamine Oxidase A. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493476 (Accessed 2026-04-21). View Source
